BQ-3020 vs. IRL-1620: Superior Efficacy in Inhibiting PAF-Induced Edema
In a rat model of platelet-activating factor (PAF)-induced paw edema, BQ-3020 (0.5 pmol/paw) demonstrated significant anti-inflammatory activity by inhibiting edema by 50.9 ± 6.0%. In stark contrast, the ETB1-selective agonist IRL-1620 showed almost no activity under the same conditions [1]. This indicates a functional divergence between these two ETB agonists in inflammatory pathways, likely involving the ETB2 receptor subtype.
| Evidence Dimension | Inhibition of PAF-induced paw edema |
|---|---|
| Target Compound Data | 50.9 ± 6.0% inhibition |
| Comparator Or Baseline | IRL-1620: almost no activity |
| Quantified Difference | ~50.9% greater inhibition by BQ-3020 |
| Conditions | Rat hind paw, 0.5 pmol/paw dose |
Why This Matters
This evidence directly informs selection for inflammatory disease models, as BQ-3020 provides a clear, quantifiable effect where a close structural analog, IRL-1620, is functionally inert.
- [1] Sampaio, A. L., Rae, G. A., & Henriques, M. M. (2003). Endothelin-3 at low concentrations attenuates inflammatory responses via the endothelin B2 receptor. Inflammation Research, 52(1), 36-42. View Source
